

# Janagliflozin: A Technical Overview of SGLT2 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Janagliflozin |           |
| Cat. No.:            | B10822229     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Janagliflozin** is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member of the "gliflozin" class of drugs, **Janagliflozin** is under development for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, thereby reducing the reabsorption of glucose from the glomerular filtrate and promoting its excretion in the urine. This glucosuric effect helps to lower blood glucose levels in an insulin-independent manner.[2]

A critical aspect of the pharmacological profile of any SGLT2 inhibitor is its binding affinity for SGLT2 and its selectivity over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose, and also plays a role in glucose reabsorption in the S3 segment of the proximal tubule.[3][4] High selectivity for SGLT2 over SGLT1 is generally desired to minimize potential gastrointestinal side effects associated with SGLT1 inhibition.

This technical guide provides an in-depth overview of the binding affinity and selectivity of SGLT2 inhibitors, with a focus on the methodologies used to determine these parameters. While specific quantitative binding data for **Janagliflozin** are not yet publicly available, this document will provide a comparative analysis of other well-characterized SGLT2 inhibitors to offer a comprehensive understanding of the field.



# Data Presentation: SGLT2 Inhibitor Binding Affinity and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT1 and SGLT2 and the resulting selectivity ratios for several established SGLT2 inhibitors. This data provides a benchmark for evaluating the potency and selectivity of new chemical entities like **Janagliflozin**.

| Compound      | SGLT1 IC50 (nM)             | SGLT2 IC50 (nM)             | Selectivity<br>(SGLT1/SGLT2) |
|---------------|-----------------------------|-----------------------------|------------------------------|
| Janagliflozin | Data not publicly available | Data not publicly available | Data not publicly available  |
| Canagliflozin | ~660                        | ~4.2                        | ~157                         |
| Dapagliflozin | ~920                        | ~2.9                        | ~317                         |
| Empagliflozin | ~8300                       | ~3.1                        | ~2677                        |

Note: IC50 values can vary between different studies and assay conditions.

# **Experimental Protocols**

The determination of SGLT2 binding affinity and selectivity involves a combination of in vitro assays. The two primary methods employed are radioligand binding assays and cell-based glucose uptake assays.

## **Radioligand Binding Assay**

This assay directly measures the binding of a test compound to the SGLT2 transporter.

Principle: A radiolabeled ligand with known high affinity for SGLT2 (e.g., [3H]dapagliflozin) is incubated with a source of SGLT2 protein, typically membrane preparations from cells overexpressing the human SGLT2 transporter.[5] The test compound (e.g., **Janagliflozin**) is added at varying concentrations to compete with the radioligand for binding to SGLT2. The amount of radioactivity bound to the membranes is measured, and a decrease in radioactivity indicates displacement of the radioligand by the test compound. From this competition curve,



the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

#### Detailed Methodology:

- Membrane Preparation:
  - Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid expressing the full-length human SGLT2 (hSGLT2) protein.
  - Transfected cells are cultured and harvested.
  - Cells are homogenized in a hypotonic buffer and subjected to centrifugation to pellet the cell membranes.
  - The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method like the BCA assay.[5]
- · Binding Assay:
  - The assay is typically performed in a 96-well plate format.
  - To each well, the following are added in order:
    - Binding buffer.
    - Test compound at various concentrations or a known unlabeled SGLT2 inhibitor for determining non-specific binding.
    - Radioligand (e.g., [³H]dapagliflozin) at a concentration close to its dissociation constant (Kd).
    - Membrane preparation containing SGLT2.[5]
  - The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[5]
- Filtration and Detection:



- The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]
- Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is quantified using a scintillation counter.

#### Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding.
- The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

# **Cell-Based Glucose Uptake Assay**

This functional assay measures the ability of a test compound to inhibit the transport of glucose into cells by SGLT2.

Principle: Cells expressing SGLT2 are incubated with a labeled glucose analog, either a radioactive one like <sup>14</sup>C-alpha-methyl-D-glucopyranoside ([<sup>14</sup>C]AMG) or a fluorescent one like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][6] The amount of the labeled glucose analog taken up by the cells is a measure of SGLT2 activity. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory effect on glucose uptake.

#### Detailed Methodology:

Cell Culture and Seeding:



- HEK293 cells stably expressing hSGLT2 or a human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2 are used.[3][7]
- Cells are seeded into 96-well plates and cultured until they form a confluent monolayer.

#### Glucose Uptake Assay:

- On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer (for SGLT-mediated uptake) and a sodium-free buffer (for background, non-SGLT-mediated uptake).[5]
- Cells are pre-incubated with the test compound at various concentrations in the sodiumcontaining buffer for a short period (e.g., 15-30 minutes).[5]
- The labeled glucose analog ([14C]AMG or 2-NBDG) is then added to each well, and the plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[5][6]

#### Termination and Detection:

- The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold sodium-free buffer.[5]
- For [14C]AMG, cells are lysed, and the radioactivity is measured using a scintillation counter.
- For 2-NBDG, the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.[3]

#### Data Analysis:

- SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer.
- The percentage of inhibition of SGLT2-mediated glucose uptake is plotted against the logarithm of the test compound concentration.
- The IC50 value is determined using non-linear regression analysis.



Selectivity Determination: To determine the selectivity of a compound, the same assays (radioligand binding or glucose uptake) are performed using cells expressing human SGLT1. The ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 provides the selectivity factor.

# Mandatory Visualizations Signaling Pathway of SGLT2 in Renal Glucose Reabsorption





Click to download full resolution via product page



Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the site of inhibition by **Janagliflozin**.

# **Experimental Workflow for Determining SGLT2 Binding Affinity**





Click to download full resolution via product page



Caption: Workflow of a radioligand binding assay to determine the binding affinity of a compound for SGLT2.

# Experimental Workflow for SGLT2 Functional Inhibition Assay





Click to download full resolution via product page



Caption: Workflow of a cell-based glucose uptake assay to determine the functional inhibition of SGLT2.

### Conclusion

The binding affinity and selectivity for SGLT2 are cornerstone parameters in the development of new and effective treatments for type 2 diabetes. While specific quantitative data for **Janagliflozin**'s interaction with SGLT1 and SGLT2 are not yet in the public domain, the established methodologies of radioligand binding and cell-based glucose uptake assays provide a robust framework for its characterization. The comparative data from other SGLT2 inhibitors highlight the high potency and selectivity that are hallmarks of this therapeutic class. As further preclinical and clinical data on **Janagliflozin** become available, a more precise understanding of its pharmacological profile will emerge, further defining its potential role in the management of type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Janagliflozin Sihuan Pharmaceutical Holdings Group AdisInsight [adisinsight.springer.com]
- 2. A Model-Informed Approach to Accelerate the Clinical Development of Janagliflozin, an Innovative SGLT2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Janagliflozin: A Technical Overview of SGLT2 Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#janagliflozin-sglt2-binding-affinity-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com